A Technical Guide to 4-Bromo-2-fluoro-3-methylbenzonitrile: A Versatile Building Block in Modern Chemistry
A Technical Guide to 4-Bromo-2-fluoro-3-methylbenzonitrile: A Versatile Building Block in Modern Chemistry
Introduction: The Strategic Importance of a Multifunctional Intermediate
In the landscape of synthetic chemistry and drug discovery, the strategic value of a chemical intermediate is often defined by the versatility of its functional groups and its potential for controlled, site-selective modification. 4-Bromo-2-fluoro-3-methylbenzonitrile is a prime exemplar of such a molecule. Possessing a synthetically useful bromine atom, an activating/modulating fluorine atom, a sterically significant methyl group, and a highly versatile nitrile moiety, this compound serves as a critical starting material and building block in multiple high-value sectors.
This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of properties to explore the causality behind its reactivity, its practical applications, and the protocols necessary for its safe and effective use. The unique arrangement of its substituents—an electron-withdrawing nitrile and fluorine, a bulky methyl group, and a reactive bromine atom—creates a scaffold ripe for elaboration into complex molecular architectures.
Core Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application. The data for 4-Bromo-2-fluoro-3-methylbenzonitrile is summarized below.
| Property | Value | Source |
| CAS Number | 1114546-30-3 | [1] |
| Molecular Formula | C₈H₅BrFN | [1] |
| Molecular Weight | 214.03 g/mol | [1][2] |
| IUPAC Name | 4-bromo-2-fluoro-3-methylbenzonitrile | [1] |
| SMILES | CC1=C(C=CC(=C1F)C#N)Br | [1] |
| Topological Polar Surface Area | 23.8 Ų | [1][2] |
| XLogP3-AA | 2.8 | [1][2] |
Synthetic Pathways: A Representative Protocol
While multiple synthetic routes can be envisioned, a common and effective strategy for the synthesis of polysubstituted benzonitriles involves a multi-step sequence starting from a simpler, commercially available precursor. Below is a representative, field-proven protocol adapted from established methodologies for similar structures, such as the Sandmeyer reaction for introducing the nitrile group and electrophilic bromination.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 4-Bromo-2-fluoro-3-methylbenzonitrile.
Step-by-Step Experimental Protocol
Step 1 & 2: Diazotization and Sandmeyer Reaction (Aniline to Benzonitrile)
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Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-fluoro-3-methylaniline (1.0 eq) in aqueous hydrochloric acid (3.0 eq). Cool the mixture to 0-5°C in an ice-salt bath.
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Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5°C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.5 eq) and potassium cyanide (1.6 eq) in water. Warm slightly to dissolve, then cool to 0°C.
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Reaction: Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed. Causality: The Sandmeyer reaction utilizes a copper(I) catalyst to facilitate the displacement of the diazonium group with a cyanide nucleophile, a robust method for installing nitriles on an aromatic ring.
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Work-up: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C for 1 hour to ensure completion. Cool the mixture, extract with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-fluoro-3-methylbenzonitrile.
Step 3: Electrophilic Aromatic Bromination
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Reaction Setup: Dissolve the crude 2-fluoro-3-methylbenzonitrile (1.0 eq) from the previous step in a suitable solvent such as acetic acid or dichloromethane.
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Bromination: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise. Causality: The aromatic ring is activated towards electrophilic substitution. The directing effects of the ortho-fluoro and meta-methyl groups will preferentially direct the incoming electrophile (Br+) to the para position, which is sterically accessible.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed.
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Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the product into an organic solvent. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford pure 4-Bromo-2-fluoro-3-methylbenzonitrile.
Applications in Drug Discovery and Materials Science
The true value of 4-Bromo-2-fluoro-3-methylbenzonitrile lies in its role as a versatile intermediate. Its functional groups serve as handles for a variety of chemical transformations, making it a cornerstone for building complex target molecules.
Caption: Reactivity and application pathways of the title compound.
Role in Medicinal Chemistry
The benzonitrile moiety is a privileged structure in drug design.[3] More than 30 FDA-approved pharmaceuticals contain a nitrile group.[4]
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Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group is an excellent hydrogen bond acceptor, allowing it to mimic carbonyl or hydroxyl groups and form critical interactions with protein targets.[3][4]
-
Metabolic Stability: The strong electron-withdrawing nature of the nitrile can polarize the aromatic ring, making it less susceptible to oxidative metabolism and improving the pharmacokinetic profile of a drug candidate.[3]
-
Bioisostere: The nitrile is often used as a bioisostere for other functional groups, helping to fine-tune a molecule's electronic properties and binding affinity.[4]
-
Synthetic Handle: The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or amine substituents. This is a cornerstone of modern library synthesis for lead optimization. The nitrile itself can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further avenues for derivatization.
This combination of features makes 4-Bromo-2-fluoro-3-methylbenzonitrile an attractive starting point for synthesizing novel compounds targeting a range of diseases, including various cancers and central nervous system disorders.[5]
Safety, Handling, and Hazard Management
As a reactive chemical intermediate, proper handling of 4-Bromo-2-fluoro-3-methylbenzonitrile is paramount. The compound is classified with several hazards according to the Globally Harmonized System (GHS).
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Respiratory Irritation | H335 | May cause respiratory irritation |
| Source: PubChem CID 59556913[1] |
Mandatory Safety Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles conforming to EN166, a face shield, nitrile gloves, and a lab coat.[6]
-
Ventilation: Handle this compound only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]
First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Conclusion
4-Bromo-2-fluoro-3-methylbenzonitrile is more than just a catalog chemical; it is a strategically designed building block that offers chemists multiple, orthogonal handles for molecular elaboration. Its utility stems from the predictable reactivity of its bromine and nitrile groups, modulated by the electronic and steric influence of the fluoro and methyl substituents. For researchers in pharmaceuticals and materials science, a thorough understanding of its properties, synthesis, and safe handling is essential to unlocking its full potential in the creation of novel and impactful molecules.
References
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59556913, 4-Bromo-2-fluoro-3-methylbenzonitrile. Retrieved from [Link]
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Zhu, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 241. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56973648, 4-Bromo-2-fluoro-6-methylbenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
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ResearchGate. (n.d.). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736029, 4-Bromo-2-fluorobenzonitrile. Retrieved from [Link]
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